2-[(2-Methylpropoxy)methyl]oxirane
Overview
Description
2-[(2-Methylpropoxy)methyl]oxirane, also known as glycidyl isobutyl ether, is an organic compound with the molecular formula C7H14O2. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(2-Methylpropoxy)methyl]oxirane can be synthesized through several methods. One common approach involves the reaction of isobutyl alcohol with epichlorohydrin in the presence of a base, such as sodium hydroxide. This reaction proceeds via an S_N2 mechanism, where the nucleophilic oxygen of the isobutyl alcohol attacks the electrophilic carbon of the epichlorohydrin, resulting in the formation of 2-(isobutoxymethyl)oxirane .
Industrial Production Methods
In industrial settings, the production of 2-(isobutoxymethyl)oxirane typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the epoxide ring into a diol, typically using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Diols and other oxygenated products.
Reduction: Diols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-[(2-Methylpropoxy)methyl]oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the production of polymers and resins.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: The compound is used in the production of adhesives, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropoxy)methyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many chemical processes, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds and products .
Comparison with Similar Compounds
Similar Compounds
2-(Butoxymethyl)oxirane: Similar in structure but with a butyl group instead of an isobutyl group.
Glycidyl ethers: A broader class of compounds that includes 2-(isobutoxymethyl)oxirane and other similar epoxides.
Uniqueness
2-[(2-Methylpropoxy)methyl]oxirane is unique due to its specific isobutyl group, which imparts distinct chemical properties compared to other glycidyl ethers. This uniqueness makes it valuable in specific applications where the isobutyl group provides desired reactivity or physical properties .
Properties
IUPAC Name |
2-(2-methylpropoxymethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(2)3-8-4-7-5-9-7/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKDMKKMCVJJTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298228 | |
Record name | 2-[(2-Methylpropoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201298228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3814-55-9 | |
Record name | 2-[(2-Methylpropoxy)methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3814-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Isobutoxymethyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003814559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3814-55-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(2-Methylpropoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201298228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (isobutoxymethyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the enantioselective synthesis of 2-(Isobutoxymethyl)oxirane important for the production of Bepridil?
A1: Bepridil, a calcium channel blocker, exists as two enantiomers (mirror-image molecules). These enantiomers can have different biological activities. [] The paper describes a method for synthesizing both enantiomers of Bepridil separately, starting with the resolution of racemic 2-(Isobutoxymethyl)oxirane. This is important because it allows for the production of each Bepridil enantiomer in its pure form, which is crucial for studying their individual pharmacological properties and therapeutic potential.
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